molecular formula C20H16N6OS B13359434 Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Cat. No.: B13359434
M. Wt: 388.4 g/mol
InChI Key: FXKXKEKCYNDYFR-UHFFFAOYSA-N
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Description

Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex heterocyclic compound featuring a fused triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 2-methylimidazo[1,2-a]pyridin-3-yl group at position 3 and an allyloxy phenyl moiety at position 4. The presence of imidazopyridine and allyl ether substituents likely enhances its lipophilicity and interaction with biological targets, as seen in similar compounds .

Properties

Molecular Formula

C20H16N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6OS/c1-3-12-27-15-9-7-14(8-10-15)19-24-26-18(22-23-20(26)28-19)17-13(2)21-16-6-4-5-11-25(16)17/h3-11H,1,12H2,2H3

InChI Key

FXKXKEKCYNDYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)OCC=C

Origin of Product

United States

Preparation Methods

The synthesis of Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-a]pyridine core, followed by the construction of the triazolo[3,4-b][1,3,4]thiadiazole ring system. The final step involves the etherification of the phenyl group with the allyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:

Scientific Research Applications

Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. Molecular docking studies have shown that the compound can form stable interactions with these targets, leading to its potent biological activity .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • C3 Substituents :
    • Imidazopyridine/heterocyclic groups (e.g., 2-methylimidazo[1,2-a]pyridine): Enhance π-π stacking with enzyme active sites (e.g., fungal 14-α-demethylase) .
    • Pyridinyl/pyrazolyl groups : Improve solubility and hydrogen-bonding capacity, critical for antimicrobial activity .
  • C6 Substituents :
    • Allyloxy phenyl/aryl ethers : Increase lipophilicity (logP >3), favoring membrane penetration .
    • Halogenated aryl groups (e.g., chlorophenyl): Boost electronegativity, enhancing target binding .

Pharmacological Activities

Antifungal Activity:

For example, molecular docking of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-triazolo-thiadiazoles showed strong binding to 14-α-demethylase (ΔG: −9.2 kcal/mol), comparable to fluconazole . Similarly, 3-ethyl-6-(4-isobutylphenyl) analogs inhibited Candida albicans growth at 32 µg/mL .

Antimicrobial Activity:

Triazolo-thiadiazoles with electron-withdrawing groups (e.g., chloro, fluoro) at C6 exhibit broad-spectrum antibacterial effects. For instance, 3-(3-pyridinyl)-6-(4-chlorophenyl) derivatives showed MIC values of 8–16 µg/mL against E. coli and S. aureus .

Vasodilatory Activity:

Analogous compounds with pyridinyl substituents at C3 and small aryl groups at C6 (e.g., methyl, methoxy) demonstrated significant vasodilation in aortic ring assays (EC50: 12–45 µM) .

Biological Activity

Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes an allyl group and a phenyl ether moiety linked to a triazolo-thiadiazole framework. This unique combination of heterocycles is known for imparting various biological activities.

Antimicrobial Activity

Research has shown that derivatives of triazolo-thiadiazoles exhibit notable antimicrobial properties. For instance, a recent study found that certain triazolo-thiadiazole derivatives demonstrated significant inhibitory effects against urease enzymes in urease-positive microorganisms. The IC50 values ranged from 0.87 to 8.32 µM, indicating potent activity compared to thiourea (IC50 = 22.54 µM) as a control .

Table 1: Urease Inhibition Potency of Triazolo-Thiadiazole Derivatives

CompoundIC50 (µM)Comparison Control IC50 (µM)
Allyl CompoundTBDTBD
Thiourea22.54-
Compound 6a0.87-
Compound 6bTBD-

Antitumor Activity

The potential antitumor activity of the compound has also been explored. Studies on related compounds suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For example, a study indicated that certain triazole derivatives exhibited significant cytotoxicity against colon carcinoma cell lines (HCT-116), with some compounds showing IC50 values in the low micromolar range .

Table 2: Cytotoxicity Against HCT-116 Cell Line

CompoundIC50 (µM)
Allyl CompoundTBD
Compound A5.0
Compound B10.5

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism and tumor progression.
  • Cell Cycle Disruption : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Triazole-containing compounds often exhibit antioxidant properties that can protect cells from oxidative stress.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative demonstrated significant activity against Mycobacterium tuberculosis, with an IC50 value as low as 1.35 µM .
  • Case Study 2 : In vitro studies showed that specific triazole derivatives could significantly reduce tumor cell viability in various cancer models.

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